3-Ethylcyclohexane-1-carbaldehyde
Description
3-Ethylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring an ethyl group at the 3-position and a carbaldehyde functional group at the 1-position. The compound’s molecular formula is inferred as C₉H₁₄O (molecular weight: 138.21 g/mol).
Properties
IUPAC Name |
3-ethylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-4-3-5-9(6-8)7-10/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEDUHVMCXRENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292558 | |
| Record name | Cyclohexanecarboxaldehyde, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343342-68-6 | |
| Record name | Cyclohexanecarboxaldehyde, 3-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1343342-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxaldehyde, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylcyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
3-Ethylcyclohexane-1-carbaldehyde is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Biological Activity
3-Ethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula CHO and a molecular weight of 140.22 g/mol. This compound is part of the cyclohexane family, which is known for its diverse biological activities influenced by structural and functional group variations. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound can be attributed to its structural characteristics:
- Lipophilicity : The compound's hydrophobic nature allows it to interact with biological membranes, potentially affecting membrane fluidity and permeability.
- Reactivity : The aldehyde functional group can form covalent bonds with nucleophiles such as amino acids in proteins, influencing enzyme activity and cellular processes.
Biological Activity and Research Findings
Research has highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies indicate that cyclohexane derivatives, including this compound, exhibit antimicrobial properties. These compounds can interact with bacterial membranes, disrupting their integrity and leading to cell death.
- Cellular Interactions : The compound has been shown to influence cellular processes such as adhesion and proliferation. For instance, studies on similar cyclohexane derivatives suggest they may enhance cell attachment to substrates, promoting tissue engineering applications.
- Potential Therapeutic Applications : Given its structural properties, this compound may serve as a lead compound for developing new therapeutic agents targeting various diseases, including infections caused by resistant bacterial strains.
Data Table: Comparison of Biological Activities
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial; enhances cell adhesion | Disrupts bacterial membranes; interacts with proteins |
| Cyclohexanecarboxaldehyde | Antimicrobial; anti-inflammatory | Similar mechanisms involving membrane interactions |
| Ethylbenzene | Mild antimicrobial | Alters membrane fluidity |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various cyclohexane derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with aldehyde groups demonstrated significant inhibition zones compared to controls, suggesting a potential role in combating resistant bacterial strains.
Case Study 2: Cellular Proliferation
In another study focused on tissue engineering, researchers evaluated the effects of this compound on fibroblast proliferation on collagen scaffolds. The findings showed a marked increase in cell proliferation when treated with this compound, indicating its potential use in enhancing scaffold performance for regenerative medicine applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-Ethylcyclohexane-1-carbaldehyde and related compounds:
Key Comparative Insights
Functional Group Impact :
- Hydroxymethyl vs. Ethyl : The hydroxymethyl group in 3-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic ethyl group in the target compound .
- Ethoxy Group : In 1-ethoxycyclohexane-1-carbaldehyde , the ethoxy substituent may stabilize the aldehyde via electron-donating effects, altering its reactivity in nucleophilic additions .
Stereochemical Variations :
- Stereoisomers like (1R,3S)-3-ethyl-3-methylcyclohexane-1-carbaldehyde and (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde exhibit identical molecular formulas but distinct spatial arrangements. These differences could influence crystallization behavior, optical activity, and interactions in chiral environments .
Ring Saturation :
- 3-Cyclohexene-1-carboxaldehyde features a conjugated double bond, increasing its reactivity in Diels-Alder or electrophilic addition reactions compared to the saturated cyclohexane ring in the target compound .
Analytical Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
